1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
CAS No.: 369403-08-7
Cat. No.: VC2334989
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 369403-08-7 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16) |
| Standard InChI Key | DRBVVUBYEBFRKS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O |
Introduction
Chemical Identity and Properties
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is categorized as a carboxylic acid with a cyclohexane ring system. The compound possesses specific identifiers and properties that facilitate its recognition and utilization in scientific contexts.
Basic Chemical Information
The compound's fundamental chemical identifiers are presented in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 369403-08-7 |
| MDL Number | MFCD02683153 |
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| Purity (Commercial) | Typically ≥95% |
The compound's chemical properties reflect its carboxylic acid nature with additional functional groups that contribute to its reactivity profile and applications in organic synthesis . The presence of both carboxylic acid and hydroxyl groups enables this compound to participate in various chemical transformations, making it particularly valuable for pharmaceutical and peptide synthesis applications.
Structure and Functional Groups
Structural Features
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid possesses a distinctive structure characterized by a cyclohexane ring with specific substitutions at the 1 and 4 positions. The compound features a carboxylic acid group and a Boc-protected amino group at position 1, with a hydroxyl group at position 4 of the cyclohexane ring . This arrangement of functional groups contributes to the compound's chemical behavior and synthetic utility.
Key Functional Groups and Their Significance
The compound contains several key functional groups that determine its chemical properties and applications:
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Tert-butoxycarbonyl (Boc) protected amino group: This protecting group is widely used in peptide synthesis and organic chemistry to temporarily mask the reactivity of amino groups. The Boc group can be selectively removed under acidic conditions, allowing for controlled sequential reactions.
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Carboxylic acid group: Located at position 1 of the cyclohexane ring, this functional group enables the formation of amide bonds in peptide synthesis and participates in various other transformations.
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Hydroxyl group: The hydroxyl moiety at position 4 provides opportunities for additional functionalization, including esterification, oxidation, or substitution reactions .
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Cyclohexane ring: The cyclohexane backbone provides conformational stability and serves as a scaffold for the arrangement of the functional groups in three-dimensional space .
Synonyms and Nomenclature
Alternative Names and Identifiers
The compound is known by several synonyms in scientific literature and commercial catalogues, reflecting different naming conventions and emphasizing various structural aspects:
This diversity in nomenclature reflects the compound's structural complexity and its various representations in chemical databases and supplier catalogues .
Applications in Organic Synthesis
Role as a Synthetic Building Block
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical significance. The compound's functionality enables it to participate in diverse synthetic transformations, making it valuable for medicinal chemistry and drug development applications.
Peptide Synthesis Applications
A primary application of this compound is in peptide synthesis, where its Boc-protected amino group allows for controlled and selective incorporation into peptide sequences. The compound's carboxylic acid functionality facilitates peptide bond formation, while the Boc protecting group prevents unwanted side reactions during the synthetic process. The Boc group can be conveniently removed under acidic conditions, revealing the amino group for subsequent reactions.
Research Applications
Current Research Focus
Research involving 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid primarily focuses on its utility as a building block in organic synthesis. The compound's unique structure enables participation in a variety of chemical transformations, including peptide coupling reactions and other processes requiring controlled protection and deprotection of amino groups.
Synthetic Methodologies
The compound plays a significant role in research aimed at developing efficient synthetic methodologies. Its specific structural features allow it to serve as a model system for investigating protection strategies, cyclohexane chemistry, and selective functionalization approaches. These investigations contribute to the advancement of synthetic organic chemistry and pharmaceutical research.
| Supplier | Purity | Product Identifiers |
|---|---|---|
| AK Scientific | ≥95% | Product Code: 1779AE |
| SynQuest Labs | Not specified | Product #: 4258-1-10 |
| Vulcan Chem | Not specified | VCID: VC2334989 |
| Matrix Scientific | >95% (as mentioned) | Not specified in search results |
| Avantor | >95% (as mentioned) | Not specified in search results |
The compound is typically supplied with purity levels of 95% or higher, making it suitable for research and synthetic applications .
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